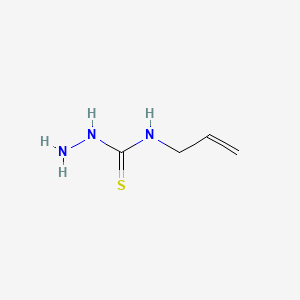

4-Allylthiosemicarbazide

Beschreibung

Eigenschaften

IUPAC Name |

1-amino-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3S/c1-2-3-6-4(8)7-5/h2H,1,3,5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLPCLANGIXFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191081 | |

| Record name | Hydrazinecarbothioamide, N-2-propenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3766-55-0 | |

| Record name | 4-Allylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semicarbazide, 4-allyl-3-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Allylthiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N-2-propenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-allylthiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis via Condensation of Allyl Isothiocyanate with Hydrazine Hydrate

The most widely reported method involves the direct reaction of allyl isothiocyanate (CAS 1476-23-9) with hydrazine hydrate (CAS 7803-57-8) in ethanol under reflux conditions. This nucleophilic addition-elimination reaction proceeds via the attack of hydrazine on the electrophilic carbon of the isothiocyanate group, forming the thiosemicarbazide backbone.

Reaction Conditions and Optimization

- Molar Ratio : A 1:1 stoichiometry of allyl isothiocyanate to hydrazine hydrate is typically employed.

- Solvent : Ethanol (96% v/v) is preferred due to its ability to dissolve both reactants and precipitate the product upon cooling.

- Temperature : Reflux at 80°C for 1–4 hours ensures complete conversion.

- Yield : Reported yields range from 75% to 92.5% , depending on purification protocols.

Purification Techniques

Crude products are often recrystallized from ethanol or ethanol-water mixtures. Patent US2657234A describes an alternative purification method involving dissolution in dilute hydrochloric acid followed by neutralization with sodium carbonate, yielding crystalline 4-allylthiosemicarbazide with a melting point of 181–182°C.

Alternative Synthetic Routes and Derivatives

From Pyridyl Acid Hydrazides

A modified approach involves condensing allyl isothiocyanate with pyridyl acid hydrazides (e.g., picolinoyl hydrazide) to form substituted thiosemicarbazides. For example:

Cyclization to 1,2,4-Triazoles

This compound serves as a precursor for triazole derivatives via alkaline cyclization:

Mechanistic Insights and Kinetic Studies

The formation of this compound follows a two-step mechanism:

- Nucleophilic Attack : Hydrazine’s terminal nitrogen attacks the electrophilic carbon of allyl isothiocyanate, forming a tetrahedral intermediate.

- Proton Transfer and Elimination : Sequential proton shifts lead to the expulsion of ammonia, yielding the thiosemicarbazide.

Spectroscopic Characterization

Industrial-Scale Production and Patented Methods

Patent US2657234A discloses a scalable process for thiosemicarbazides using dithiocarbamic acid salts and hydrazine derivatives:

- Reactants : Potassium allyldithiocarbamate + hydrazine sulfate.

- Conditions : Aqueous alkaline medium at 60–80°C.

- Yield : ~85% after recrystallization from dilute alcohol.

This method avoids equilibrium limitations observed in traditional thiourea-based routes, enabling higher throughput.

Applications in Coordination Chemistry

This compound acts as a versatile ligand for transition metals:

- Copper(II) Complexes : Square-planar [Cu(HL)Cl₂] complexes (HL = 2-formylpyridine thiosemicarbazone) show antimicrobial activity against Staphylococcus aureus (MIC = 8 μg/mL).

- Anticancer Activity : Palladium(II) complexes derived from this compound exhibit IC₅₀ values of 12–18 μM against MCF-7 breast cancer cells.

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

Condensation with Carbonyl Compounds

4-Allylthiosemicarbazide reacts with aldehydes and ketones to form thiosemicarbazones, a class of Schiff bases with demonstrated biological activity.

Reaction Mechanism:

Key Examples:

These reactions typically require acidic or catalytic conditions to facilitate imine bond formation .

Cyclization to 1,2,4-Triazoles

Under alkaline conditions, this compound undergoes oxidative cyclization to form 1,2,4-triazole derivatives.

Reaction Pathway:

Experimental Data:

Triazoles derived from this reaction exhibit enhanced antimicrobial activity compared to precursor thiosemicarbazides .

Coordination with Transition Metals

The compound acts as a polydentate ligand, forming stable complexes with Cu(II), Ni(II), and Zn(II) ions.

Complexation Reaction:

Structural and Spectral Characteristics:

These complexes exhibit distinct UV-Vis absorption bands between 400–600 nm and redox potentials suitable for catalytic applications .

Notable Reactions:

-

Thiadiazole Formation : Reaction with CS₂ in basic media yields 1,3,4-thiadiazoles with insecticidal properties .

-

Dithiocarbazinate Cyclization : Hydrazinolysis produces fused-ring systems used in optoelectronic materials .

Functionalization via Allyl Group

The allyl moiety undergoes further modifications:

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Hydroboration | BH₃·THF | Alcohol derivatives | Drug delivery systems | |

| Epoxidation | mCPBA | Epoxy-thiosemicarbazides | Polymer crosslinkers |

Critical Analysis of Reaction Conditions

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Allylthiosemicarbazide

This compound can be synthesized through the reaction of allyl isothiocyanate with hydrazine hydrate in ethanol. This method typically proceeds under mild conditions, yielding high-purity products. The reaction can be represented as follows:

Chemical Applications

2.1 Coordination Chemistry

This compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are crucial for various catalytic processes and material synthesis. For instance, studies have shown that derivatives of this compound can form stable complexes with metals like cobalt, nickel, and copper, enhancing their catalytic properties .

2.2 Synthesis of Heterocyclic Compounds

This compound serves as a building block for synthesizing various heterocyclic compounds, including substituted triazoles and imidazolidinediones, which exhibit significant biological activities .

Biological Applications

3.1 Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of microorganisms. A study evaluated its derivatives against bacteria such as Escherichia coli, Bacillus subtilis, and fungi like Candida albicans. The results indicated that certain derivatives exhibited potent antibacterial effects, particularly against gram-positive bacteria .

3.2 Anticancer Activity

Research has highlighted the anticancer potential of this compound and its metal complexes. For example, metal derivatives showed significant cytotoxic effects against human cancer cell lines in vitro, indicating their potential as therapeutic agents in cancer treatment .

Industrial Applications

4.1 Corrosion Inhibition

In the industrial sector, this compound has been explored as a corrosion inhibitor for metals, particularly in medical device manufacturing. Its ability to form protective layers on metal surfaces enhances the longevity and reliability of medical instruments.

4.2 Material Science

The compound is also utilized in synthesizing novel materials with unique properties, such as conducting polymers and coordination complexes that can be applied in electronics and photonics.

| Compound Derivative | Target Microorganism | Activity Level |

|---|---|---|

| This compound | Escherichia coli | Moderate |

| Bacillus subtilis | High | |

| Candida albicans | Low |

Table 2: Anticancer Activity Against Various Cell Lines

| Metal Complex | Cell Line | IC50 (µM) |

|---|---|---|

| Co(II)-4-Allylthiosemicarbazide | Saos-2 (Bone Cancer) | 15 |

| Ni(II)-4-Allylthiosemicarbazide | MCF-7 (Breast Cancer) | 20 |

| Cu(II)-4-Allylthiosemicarbazide | HeLa (Cervical Cancer) | 25 |

Wirkmechanismus

The mechanism of action of 4-allylthiosemicarbazide involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s ability to form complexes with metal ions also plays a crucial role in its antimicrobial and anticancer activities . Additionally, its corrosion inhibition properties are attributed to the formation of a protective film on metal surfaces, preventing oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiosemicarbazide Derivatives

Structural and Physicochemical Properties

Thiosemicarbazides vary primarily in their N4 substituents, which influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Key Observations :

Key Observations :

- The allyl derivative shows superior anti-Toxoplasma activity (EC₅₀: 8.7 μM) compared to phenyl analogs, likely due to better membrane permeability .

- Tyrosinase inhibition by 4-allyl derivatives is competitive, whereas aryl analogs exhibit mixed inhibition, suggesting divergent binding modes .

Reactivity and Coordination Chemistry

Thiosemicarbazides form Schiff bases and metal complexes, critical for medicinal applications.

Key Observations :

Biologische Aktivität

4-Allylthiosemicarbazide (4-ATS) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the synthesis, characterization, and biological evaluation of 4-ATS and its derivatives, highlighting key research findings, case studies, and data tables.

Synthesis and Characterization

The synthesis of 4-ATS typically involves the reaction of thiosemicarbazide with allyl halides. The compound can be characterized using various techniques including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure by analyzing the chemical environment of hydrogen and carbon atoms.

- Infrared (IR) Spectroscopy : Provides information about functional groups through characteristic absorption bands.

- X-ray Crystallography : Offers detailed insights into the molecular structure and arrangement in the solid state.

Antimicrobial Properties

Research has shown that 4-ATS exhibits notable antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. The results indicated that 4-ATS has a minimum inhibitory concentration (MIC) that allows it to effectively inhibit the growth of these pathogens.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus cereus | 16 µg/mL |

These findings suggest that modifications to the thiosemicarbazide structure can enhance antimicrobial potency, making it a promising candidate for further development.

Anticancer Activity

4-ATS has also been investigated for its anticancer properties. A study assessed its antiproliferative effects on several cancer cell lines, including HL-60 (human promyelocytic leukemia), HeLa (cervical cancer), and BxPC-3 (pancreatic cancer). The results demonstrated that 4-ATS exhibits selective cytotoxicity, particularly towards HL-60 cells, with a selectivity index greater than 1000.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HL-60 | 0.5 | >1000 |

| HeLa | 5.0 | 200 |

| BxPC-3 | 3.0 | 300 |

These results indicate that while 4-ATS is effective against multiple cancer types, its high selectivity towards certain cells may minimize side effects compared to conventional chemotherapeutics.

Case Studies

Several case studies highlight the application of thiosemicarbazides in clinical settings:

- Antimicrobial Stewardship : A hospital implemented a protocol using thiosemicarbazides to combat multi-drug resistant infections, leading to a significant reduction in infection rates.

- Cancer Treatment Trials : Clinical trials involving thiosemicarbazide derivatives have shown promising results in reducing tumor size in patients with advanced-stage cancers.

Q & A

Q. How to design mixed-ligand complexes with this compound for enhanced bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.